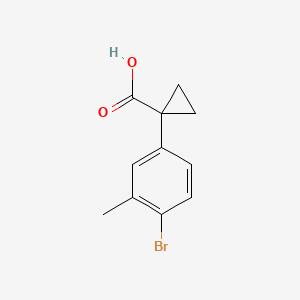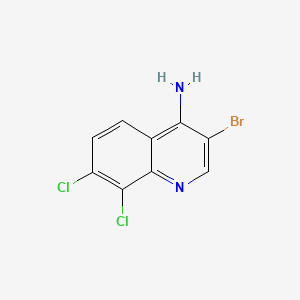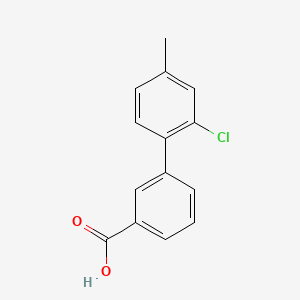
4-NONYLPHENOXY-ACETIC ACID D2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nonylphenoxy-acetic acid D2 is an isotopically labeled derivative of 4-Nonylphenoxyacetic acid. This compound is characterized by the presence of a deuterium atom, which replaces a hydrogen atom in the acetic acid moiety. The molecular formula of this compound is C17H26O3, and it has a molecular weight of 278.39 g/mol . This compound is primarily used in scientific research due to its unique properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nonylphenoxy-acetic acid D2 involves the reaction of nonylphenol with chloroacetic acid in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions typically involve heating the reaction mixture to a temperature of around 80-100°C for several hours .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route as described above. The process is scaled up to accommodate larger quantities of reactants and involves the use of industrial-grade equipment to ensure efficient and consistent production. The reaction is carried out in large reactors, and the product is purified through distillation and recrystallization techniques to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Nonylphenoxy-acetic acid D2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenoxy group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenoxy-acetic acid derivatives.
Applications De Recherche Scientifique
4-Nonylphenoxy-acetic acid D2 has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of nonylphenol derivatives.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential therapeutic applications and toxicological effects.
Mécanisme D'action
The mechanism of action of 4-Nonylphenoxy-acetic acid D2 involves its interaction with various molecular targets and pathways. It has been shown to exhibit anti-androgenic and anti-estrogenic effects in vitro, indicating its potential to disrupt hormonal signaling pathways. The compound can bind to hormone receptors, inhibiting their normal function and leading to altered cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nonylphenoxyacetic acid: The non-deuterated form of 4-Nonylphenoxy-acetic acid D2, used in similar applications.
Nonylphenol: A precursor to 4-Nonylphenoxyacetic acid, known for its endocrine-disrupting properties.
Nonylphenol ethoxylates: Surfactants derived from nonylphenol, used in various industrial applications.
Uniqueness
This compound is unique due to the presence of deuterium, which makes it useful in isotopic labeling studies. This isotopic labeling allows for more precise tracking and analysis in various research applications, providing insights into the behavior and fate of the compound in different environments .
Propriétés
Numéro CAS |
1219798-75-0 |
|---|---|
Formule moléculaire |
C17H26O3 |
Poids moléculaire |
280.404 |
Nom IUPAC |
2,2-dideuterio-2-(4-nonylphenoxy)acetic acid |
InChI |
InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-15-10-12-16(13-11-15)20-14-17(18)19/h10-13H,2-9,14H2,1H3,(H,18,19)/i14D2 |
Clé InChI |
NISAHDHKGPWBEM-FNHLFAINSA-N |
SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea](/img/structure/B572738.png)

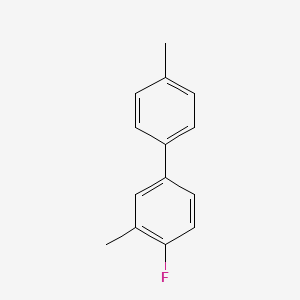

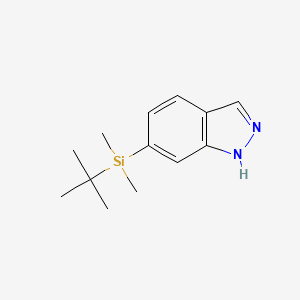
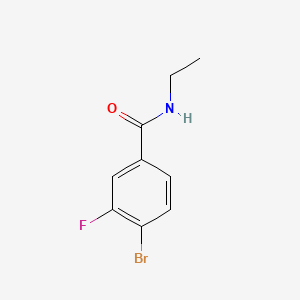
![3-((2-(Trimethylsilyl)ethoxy)methyl)-6-vinyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B572746.png)
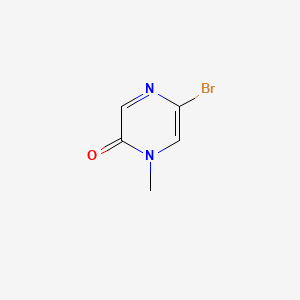
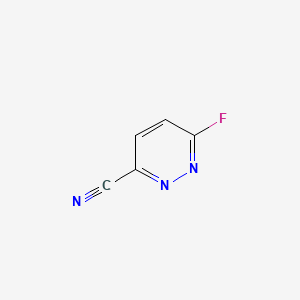
![2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B572752.png)
![2,4-Dichloropyrido[4,3-d]pyrimidine](/img/structure/B572754.png)
